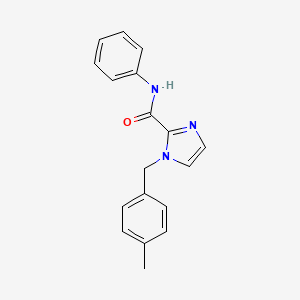

3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

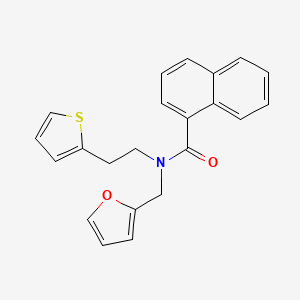

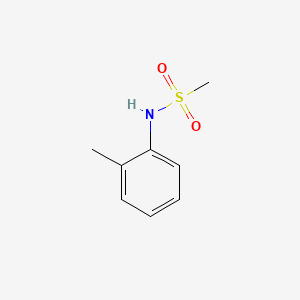

3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of 3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is C15H14N2O3 . The molecular weight of the compound is 270.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime include its molecular formula (C15H14N2O3), molecular weight (270.28), and its use as a reference standard in pharmaceutical testing . For more detailed properties, such as melting point, boiling point, and density, it would be best to refer to a reliable chemical database or resource.Wissenschaftliche Forschungsanwendungen

Photolabile Groups in Polymer and Materials Science

Polymers with photolabile groups, like the o-nitrobenzyl group, are significant in polymer and materials science due to their ability to alter polymer properties through irradiation. This includes applications in photodegradable hydrogels, functionalization of copolymers for thin film patterning, self-assembled monolayers, and bioconjugates, demonstrating a broad utility in research and development of new materials (Zhao et al., 2012).

Catalytic Reduction and Environmental Pollution Mitigation

The reduction of nitro compounds, including nitrobenzenes, to less harmful substances like anilines using biogenerated catalysts showcases a sustainable approach to environmental pollution mitigation. A study involving a specific exopolysaccharide-producing strain of Klebsiella oxytoca highlights the potential for efficient and eco-friendly treatment of nitrocompound pollutants (Paganelli et al., 2015).

Synthesis of Azobenzenes

Research into the efficient preparation of nitrosoarenes from anilines, leading to the synthesis of unsymmetrically substituted azobenzenes, underscores the importance of nitrobenzene derivatives in organic chemistry. These processes utilize environmentally friendly oxidants, showcasing the relevance of such compounds in the synthesis of azo compounds, which are crucial in various chemical applications (Priewisch & Rück-Braun, 2005).

Biodegradation of Nitroaromatic Pollutants

The biodegradation of nitrotoluenes by specific bacterial strains, transforming environmental pollutants into less harmful substances, illustrates the biological applications of nitrobenzene derivatives. This process involves the conversion of nitrobenzenes into substances like catechol through dioxygenase enzymes, contributing to our understanding of microbial pathways for pollutant degradation (Haigler et al., 1993).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAWZXWAORRXNP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2647847.png)

![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

![1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione](/img/structure/B2647860.png)

![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)